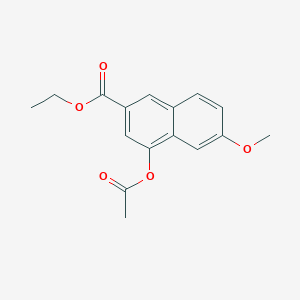
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, ethyl ester
Cat. No. B8787953
M. Wt: 288.29 g/mol
InChI Key: FOYJBOIIRSAMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06248264B1
Procedure details


A solution of ethyl 4-acetoxy6-methoxy-2-naphthoate (3.0 g, 10.4 mmol) and sodium hydroxide (2.5 g, 62.5 mmol) in water (60 cm3) and ethanol (15 cm3) was maintained at 80-90° C. for 3 hours. The cooled solution was poured into water (400 cm3) and cautiously acidified with c. HCl. The resulting suspension was extracted with EtOAc (5×75 cm3). The combined extracts were dried (Na2SO4) and evaporated to give a pale brown solid. This solid was dissolved in methanol (50 cm3) containing c. H2SO4 (˜1 cm3) and was refluxed for 4 hours. The cooled mixture was diluted with water (500 cm3) and extracted with EtOAc (4×50 cm3). The combined extracts were washed with aq. sat. NaHCO3 (2×100 cm3) and water (100 cm3). Removal of the dried (Na2SO4) EtOAc gave a pale brown solid which was recrystallised from EtOAc/hexane to afford methyl 4-hydroxy-6-methoxy-2-naphthoate (yield=1.63 g, theoretical yield=2.41 g, 68%, m.p.=193-195° C. (uncorrected)).









Yield
68%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[CH:8]=[C:7]([C:17]([O:19][CH2:20]C)=[O:18])[CH:6]=1)(=O)C.[OH-].[Na+].Cl.OS(O)(=O)=O>O.C(O)C.CO>[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[CH:8]=[C:7]([C:17]([O:19][CH3:20])=[O:18])[CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=CC=C(C=C12)OC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with EtOAc (5×75 cm3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale brown solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing c
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (4×50 cm3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with aq. sat. NaHCO3 (2×100 cm3) and water (100 cm3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4) EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a pale brown solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from EtOAc/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=CC=C(C=C12)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
